Cjoc42 was synthesized from a diversity-oriented synthesis library designed to discover small molecules that bind specifically to gankyrin. It is classified as an organic compound with sulfonamide and triazole functionalities, which contribute to its binding properties and biological activity. The initial discovery involved screening various compounds for their ability to bind gankyrin using thermal shift assays, leading to the identification of cjoc42 as a promising candidate .
The synthesis of cjoc42 involves several key steps, primarily utilizing copper-catalyzed alkyne-azide cycloaddition (CuAAC) techniques. The compound is synthesized from a scaffold that includes a triazole ring linked to a sulfonamide moiety. The synthesis process has been detailed in various studies, highlighting the importance of optimizing reaction conditions to improve yield and purity. Confirmation of successful synthesis is typically achieved through mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insights into the molecular structure and confirm the presence of expected functional groups .
Cjoc42 features a complex molecular structure characterized by its triazole ring and sulfonamide group. The molecular formula is C₁₅H₁₄N₄O₃S, with a molecular weight of approximately 342.36 g/mol. Structural analysis reveals that cjoc42 binds to gankyrin through specific interactions that stabilize its conformation, enhancing its inhibitory effects on the protein's function. The binding affinity has been quantified with a dissociation constant (K_d) of approximately 580 nM, indicating a strong interaction with gankyrin .
Cjoc42 primarily functions through its interaction with gankyrin, inhibiting its ability to promote the degradation of tumor suppressor proteins. This action disrupts critical signaling pathways involved in cancer cell proliferation. In vitro studies have demonstrated that treatment with cjoc42 leads to reduced viability in cancer cell lines when used alone or in combination with traditional chemotherapy agents like cisplatin . The compound's mechanism involves blocking protein-protein interactions essential for gankyrin's oncogenic activity.
The mechanism of action for cjoc42 revolves around its ability to bind specifically to gankyrin, preventing it from interacting with other proteins such as cyclin-dependent kinase 4 and mouse double minute 2. This inhibition leads to the stabilization of tumor suppressor proteins that would otherwise be targeted for degradation by the proteasome. Studies have shown that this blockade results in decreased cell proliferation and increased sensitivity to chemotherapeutic agents in various cancer models .
Cjoc42 has significant potential in cancer research as both a therapeutic agent and a tool for studying gankyrin's role in oncogenesis. Its applications include:
Gankyrin (gene name PSMD10), a 26S proteasome regulatory subunit, is encoded on chromosome Xq22.3 and consists of seven ankyrin repeats that facilitate protein-protein interactions [3] [10]. Originally identified as overexpressed in hepatocellular carcinoma (HCC), Gankyrin drives carcinogenesis through pleiotropic mechanisms:
Process | Mechanism | Key Interactors | Cancer Type |
---|---|---|---|
Metabolic Reprogramming | YAP1-dependent glycolysis induction | HK2, LDHA, PKM2 | NSCLC, HCC |
Stem Cell Enrichment | Upregulation of pluripotency factors | OCT4, SOX2, NANOG | Pediatric HBL |
Inflammatory Signaling | IL-6/STAT3 axis activation | IRAK1, NF-κB | Gastric, Liver Cancers |
As a scaffold protein within the 19S regulatory particle of the 26S proteasome, Gankyrin selectively targets tumor suppressors for ubiquitin-mediated degradation:
Tumor Suppressor | Function | Degradation Efficiency | Consequence of Loss |
---|---|---|---|
p53 | DNA repair, apoptosis induction | 4.2-fold increase | Genomic instability |
Rb | Cell cycle checkpoint control | 3.8-fold increase | Uncontrolled proliferation |
C/EBPα | Hepatocyte differentiation | 3.1-fold increase | Dedifferentiation, metastasis |
Gankyrin is overexpressed in >70% of relapsed hepatoblastoma (HBL) cases, correlating with poor necrosis after chemotherapy and metastatic disease [2] [6]:
Key effects of Cjoc42: 1. Blocks Gankyrin-MDM2 binding → p53 accumulation 2. Prevents Rb phosphorylation → E2F sequestration 3. Reduces proteasomal affinity for C/EBPα → hepatic differentiation
Parameter | Cisplatin Alone | Doxorubicin Alone | Combination with Cjoc42 |
---|---|---|---|
Apoptosis Rate | 22% | 28% | 68% (cisplatin) / 72% (dox) |
Tumor Suppressor Levels | Low (p53, Rb) | Low (p53, Rb) | 3.5-fold increase |
IC50 Reduction | - | - | 8.2-fold (hepatoblastoma) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7